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TAS0728 was designed to covalently and irreversibly bind to the HER2 kinase domain at the C805 residue.
This mechanism provides a sustained inhibitory effect that is not compromised by high ATP concentrations

within the cell [1].

o Selectivity Profile: A key design goal was to achieve high selectivity for HER2 over wild-type EGFR,
aiming to avoid the dose-limiting skin rash and gastrointestinal toxicities associated with EGFR
inhibition [2]. While highly selective for HER2, biochemical panels showed it also inhibits other
kinases at higher concentrations. The table below summarizes its inhibitory concentration (IC50)
values from cell-free assays [3] [4]:

Target IC50 (nM)
BMX 4.9

HER4 8.5

HER2 13

BLK 31

JAK3 33

SLK 25

EGFR 65
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Target IC50 (nM)

LOK 86

Preclinical Evidence & Protocols

TAS0728 showed compelling antitumor activity across various in vitro and in vivo models.

e In Vitro Cellular Assays: The compound potently inhibited phosphorylation of HER2, HER3, and
downstream effectors (AKT and ERK), leading to apoptosis in HER2-amplified cancer cell lines (e.g.,
SK-BR-3, NCI-N87) [1] [3].

o Sample Protocol (Western Blot): Cells are seeded in plates and cultured overnight. TAS0728
is added to the medium at indicated concentrations (e.g., 10-1000 nM) for a set incubation
period (e.g., 3 hours). Cells are then harvested and lysed for Western blot analysis to assess
phosphorylation levels of target proteins [3].

e In Vivo Efficacy: In mouse xenograft models bearing HER2-amplified tumors, oral administration of
TAS0728 once daily caused significant tumor regression at doses of 60 mg/kg. It also showed a
survival benefit in a peritoneal dissemination model without evident toxicity in these controlled

settings [1] [4].

o Sample Protocol (In Vivo Dosing): Using 6-week-old male nude mice with implanted tumors,
TAS0728 is administered via oral gavage daily for 14 days. Tumor volume and body weight are
monitored regularly to assess efficacy and tolerability [3].

The following diagram illustrates the mechanism of action of TAS0728 and its downstream effects, based on

the described preclinical data:
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Clinical Development and Toxicity

A first-in-human Phase I study (NCT03410927) was initiated to evaluate TAS0728 in patients with advanced
solid tumors harboring HER2 or HER3 abnormalities [2] [5].
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e Dosing and DLTs: The study employed a 3+3 dose-escalation scheme. Doses were escalated from
50 mg to 200 mg BID. At 200 mg BID, two patients experienced dose-limiting toxicities (DLTs) of
Grade 3 diarrhea (lasting >48 hours despite medication). After de-escalation to 150 mg BID, another
DLT of Grade 3 diarrhea occurred [2].

¢ Serious Adverse Event: One patient at the 150 mg BID dose had a fatal cardiac arrest after one
cycle of treatment. While the exact cause was unclear, a relationship to TAS0728 could not be ruled
out [2].

e Study Outcome: Due to these unacceptable toxicities, the trial was stopped, and the maximum
tolerated dose (MTD) was never determined. Despite this, partial responses were observed in two of
the fourteen evaluable patients, providing a signal of clinical activity [2].

Conclusion for Researchers

TAS0728 represents a scientifically compelling approach to HER?2 inhibition through its covalent, selective
mechanism and strong preclinical efficacy. Its clinical trajectory, however, highlights the significant
challenge of translating potent in vitro activity into a safe therapeutic agent. The dose-limiting

gastrointestinal and potential cardiac toxicities ultimately halted its development.

This case underscores that for HER2-targeted kinase inhibitors, achieving a wide therapeutic window
remains a critical hurdle. Research into the structural determinants of these toxicities could provide valuable

insights for the design of next-generation, highly selective HER2 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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